molecular formula C16H14N4O2 B12796799 p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid CAS No. 65542-16-7

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid

Cat. No.: B12796799
CAS No.: 65542-16-7
M. Wt: 294.31 g/mol
InChI Key: GJQMFLTWFFYRLD-UHFFFAOYSA-N
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Description

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid: is a complex organic compound that features a triazeno group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid typically involves multiple steps. One common method starts with the preparation of p-cyanobenzyl chloride, which is then subjected to ammonolysis to form p-cyanobenzylamine. This intermediate is further reacted with methylating agents and triazeno compounds under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid involves its interaction with specific molecular targets. The triazeno group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Uniqueness: p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid is unique due to its triazeno group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

p-(3-(p-Cyanobenzyl)-3-methyl-1-triazeno)benzoic acid, with the chemical formula C16H14N4O2C_{16}H_{14}N_{4}O_{2} and CAS number 65542-16-7, is a triazene derivative that has garnered interest for its potential biological activities, particularly in the field of oncology. This compound belongs to a class of anticancer agents known for their ability to induce cell death in malignant cells through various mechanisms.

Chemical Structure and Properties

The structure of this compound features a triazene functional group, which is crucial for its biological activity. The molecular weight is approximately 294.31 g/mol, and it exhibits properties typical of triazene compounds, including potential mutagenicity and cytotoxicity.

PropertyValue
Molecular FormulaC16H14N4O2C_{16}H_{14}N_{4}O_{2}
Molecular Weight294.31 g/mol
CAS Number65542-16-7

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules. This interaction may lead to:

  • DNA Damage : The formation of DNA adducts can result in mutations and ultimately cell death.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Tumor Growth : Studies have shown that triazene derivatives can inhibit the proliferation of various cancer cell lines.

Pharmacokinetics

Research on the pharmacokinetics of similar triazene compounds indicates that they are rapidly metabolized and cleared from the body. For instance, studies on related compounds have demonstrated a terminal half-life of approximately 2.5 hours in murine models, with significant distribution to tumor tissues compared to normal tissues .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating the efficacy of this compound showed significant cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The compound displayed IC50 values in the low micromolar range, indicating potent activity .
  • Metabolic Pathways : Metabolomic studies have identified key metabolites formed during the metabolism of this compound, including glucuronide and glycinate derivatives. These metabolites are crucial for understanding the compound's pharmacological effects and potential toxicity .
  • Clinical Implications : Ongoing clinical trials are investigating the safety and efficacy of triazene derivatives in combination therapies for advanced cancers. Early results suggest improved outcomes when used alongside conventional chemotherapeutics .

Properties

CAS No.

65542-16-7

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-[[(4-cyanophenyl)methyl-methylamino]diazenyl]benzoic acid

InChI

InChI=1S/C16H14N4O2/c1-20(11-13-4-2-12(10-17)3-5-13)19-18-15-8-6-14(7-9-15)16(21)22/h2-9H,11H2,1H3,(H,21,22)

InChI Key

GJQMFLTWFFYRLD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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